

Application Note: UPLC-MS/MS Quantification of Crisaborole and Related Compounds

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Compound of Interest

Compound Name: Crisaborole Impurity

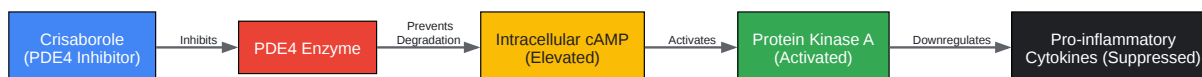
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Introduction & Analytical Scope

Crisaborole is a non-steroidal, boron-based phosphodiesterase 4 (PDE4) inhibitor formulated as a 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis[1]. By inhibiting PDE4, crisaborole prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as TNF- α , IL-4, and IL-13[1].



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Fig 1. Mechanism of action of Crisaborole via PDE4 inhibition.

The analytical quantification of Crisaborole and its related compounds requires highly sensitive and selective methodologies to address two distinct challenges in drug development:

- Pharmacokinetic (PK) Profiling: The rapid and sensitive determination of Crisaborole and its major metabolites in human plasma to evaluate systemic exposure and bioavailability[2].
- API Quality Control: The identification and quantification of trace genotoxic impurities generated during the multi-step synthesis of the Active Pharmaceutical Ingredient (API), specifically brominated benzonitrile derivatives[3].

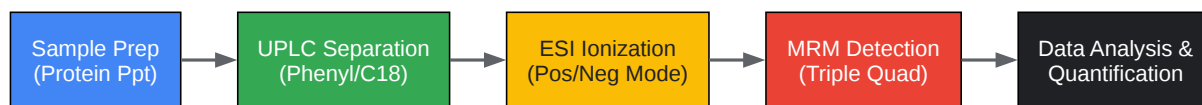
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for both applications due to its superior resolution, speed, and femtogram-level sensitivity[2],[3].

Mechanistic Insights & Methodological Rationale

As an analytical scientist, developing a robust UPLC-MS/MS method requires understanding the chemical nature of the analytes to make informed experimental choices.

- Sample Preparation Causality: For plasma PK studies, a one-step protein precipitation using acetonitrile is preferred over complex solid-phase extraction (SPE). Acetonitrile effectively denatures plasma proteins while maintaining a high extraction recovery (average 84.61%) for the boron-containing analyte, minimizing matrix effects[2].
- Chromatographic Selectivity:
 - For Plasma PK: A standard reverse-phase C18 column (e.g., Ultimate XB C18) is optimal for the rapid elution of Crisaborole, allowing for a short run time of 3.3 minutes[2].
 - For Genotoxic Impurities: Standard C18 columns often fail to resolve closely related aromatic impurities. Therefore, a Phenyl column (e.g., ZORBAX Eclipse XDB-Phenyl) is strictly required. The phenyl stationary phase provides essential π - π interactions that selectively resolve brominated phenoxy-benzonitriles from the main API peak[3].
- Ionization Dynamics (ESI): Crisaborole is quantified in negative electrospray ionization (ESI-) mode because its benzoxaborole ring readily loses a proton to form a highly stable boronate anion[2]. Conversely, the benzonitrile-based genotoxic impurities lack acidic protons and are therefore ionized more efficiently in positive (ESI+) mode[3].

- Internal Standardization: Deuterated crisaborole (Crisaborole-d4) is utilized as the internal standard (IS). Because it co-elutes with the analyte, it perfectly compensates for any ion suppression caused by the biological matrix during ESI, ensuring trustworthy quantification[2].



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Fig 2. UPLC-MS/MS analytical workflow for Crisaborole and related compounds.

Experimental Protocols

The following protocols outline the self-validating workflows for analyzing Crisaborole in plasma and detecting genotoxic impurities in the API.

Self-Validating System Suitability Testing (SST)

Before initiating any sample sequence, the system must pass the following trustworthiness checks:

- Carryover Check: Inject a double-blank (mobile phase only) immediately after the highest calibration standard. The analyte peak area must be $\leq 20\%$ of the Lower Limit of Quantification (LLOQ).
- Matrix Interference: Inject a zero sample (blank matrix + IS). The signal at the analyte retention time must not interfere with quantification.
- Precision Verification: Inject the Mid-QC sample six consecutive times. The relative standard deviation (%RSD) of the peak area ratio must be $\leq 2.0\%$.

Protocol A: Plasma Pharmacokinetic Profiling[2]

Step 1: Sample Extraction

- Aliquot 50 μL of human plasma into a clean microcentrifuge tube.

- Add 10 μ L of the Internal Standard working solution (Crisaborole-d4, 50 ng/mL).
- Add 150 μ L of ice-cold Acetonitrile to precipitate proteins.
- Vortex vigorously for 2 minutes to ensure complete denaturation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the clear supernatant to an autosampler vial for injection.

Step 2: UPLC Separation

- Column: Ultimate XB C18 (2.1 \times 50.0 mm, 3.0 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 0-0.5 min (10% B), 0.5-2.0 min (ramp to 90% B), 2.0-2.5 min (hold 90% B), 2.5-3.3 min (return to 10% B).
- Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection

- Ionization: ESI Negative Mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Transitions: See Table 1.

Protocol B: Genotoxic Impurity Detection in API[3]

Step 1: Sample Preparation

- Accurately weigh 10 mg of Crisaborole API.
- Dissolve in 10 mL of Acetonitrile to achieve a concentration of 1 mg/mL.

- Sonicate for 5 minutes to ensure complete dissolution.
- Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UPLC Separation

- Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (TFA acts as a strong ion-pairing agent to sharpen aromatic peaks).
- Mobile Phase B: 0.1% Formic acid in Water.
- Gradient: Optimized gradient elution to separate 4-(4-Bromo-3-formyl-phenoxy)-benzotrile and related dimeric impurities.

Step 3: MS/MS Detection

- Ionization: ESI Positive Mode.
- Acquisition Mode: MRM.

Quantitative Data Summaries

Table 1: MRM Transitions and Mass Spectrometer Parameters

Analyte	Application	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Crisaborole	Plasma PK[2]	250.0	118.0	ESI (-)
Crisaborole-d4 (IS)	Plasma PK[2]	254.0	121.9	ESI (-)
Impurity 1	API QC[3]	Optimized	Optimized	ESI (+)
Impurity 2	API QC[3]	Optimized	Optimized	ESI (+)

*Impurity 1: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile; Impurity 2: 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile.

Table 2: Method Validation Performance Metrics

Parameter	Plasma PK Method (Crisaborole)[2]	API Impurity Method (Genotoxic)[3]
Linearity Range	0.20 – 80 ng/mL	Validated (r > 0.9998)
Intra-day Precision	< 9.17%	Compliant with ICH Q2(R1)
Inter-day Precision	< 9.17%	Compliant with ICH Q2(R1)
Accuracy	-2.29% to 6.33%	84.1% to 90.7% (Recovery)
Extraction Recovery	84.61% (Analyte), 91.43% (IS)	N/A (Direct Dilution)
Run Time	3.3 min	Method dependent

Conclusion

The quantification of Crisaborole and its related compounds demands a tailored approach based on the analytical matrix. For clinical pharmacokinetics, a rapid C18-based UPLC-MS/MS method utilizing negative ESI provides the high-throughput necessary for human trials, achieving excellent recovery and precision[2]. Conversely, ensuring the safety of the Crisaborole API requires a highly selective Phenyl-column methodology operating in positive ESI mode to isolate and quantify trace brominated genotoxic impurities[3]. By adhering to these self-validating protocols, analytical scientists can ensure both the clinical efficacy and structural safety of this novel PDE4 inhibitor.

References

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